2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818718
InChI: InChI=1S/C8H11NO2S/c1-5-9-6(4-12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17818718

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid -

Specification

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
IUPAC Name 2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid
Standard InChI InChI=1S/C8H11NO2S/c1-5-9-6(4-12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)
Standard InChI Key RQWJGOAEJAYWGY-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C(C)(C)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound features a propanoic acid backbone substituted at the β-carbon (C2 position) with both a methyl group and a 2-methyl-1,3-thiazol-4-yl moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes to the molecule’s electronic and steric profile.

Molecular Formula: C8H11NO2S\text{C}_8\text{H}_{11}\text{NO}_2\text{S}
Molecular Weight: 193.25 g/mol
IUPAC Name: 2-Methyl-2-[(2-methyl-1,3-thiazol-4-yl)]propanoic acid

Key structural features include:

  • A central quaternary carbon bearing two methyl groups and the thiazole ring.

  • A carboxylic acid group enabling hydrogen bonding and salt formation.

  • Electron-rich thiazole ring with a methyl substituent at position 2, influencing π-π stacking interactions .

Spectroscopic Predictions

NMR Spectroscopy:

  • 1H^1\text{H} NMR:

    • Thiazole protons (H-5): δ 7.2–7.5 ppm (doublet, J = 1.5 Hz).

    • Methyl groups: δ 1.5–1.7 ppm (singlet for C2 methyl) and δ 2.5 ppm (singlet for thiazole C2 methyl).

  • 13C^{13}\text{C} NMR:

    • Carboxylic acid carbon: δ 175–180 ppm.

    • Thiazole carbons: C-2 (δ 165 ppm, deshielded due to nitrogen), C-4 (δ 120 ppm, attached to propanoic acid) .

IR Spectroscopy:

  • Strong absorption at 2500–3300 cm1^{-1} (O-H stretch of carboxylic acid).

  • Peaks at 1680–1720 cm1^{-1} (C=O stretch) and 1520–1580 cm1^{-1} (C=N/C=C in thiazole) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

Route 1: Thiazole Ring Construction

  • Thiazole Formation: React thiourea with methylglyoxal to form 2-methylthiazole-4-carbaldehyde.

  • Nucleophilic Addition: Treat the aldehyde with methylmagnesium bromide to yield 2-methyl-2-(thiazol-4-yl)propan-2-ol.

  • Oxidation: Oxidize the alcohol to the carboxylic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) .

Route 2: Coupling of Preformed Thiazole

  • Thiazole Bromination: Introduce a bromine atom at position 4 of 2-methylthiazole using NBS\text{NBS}.

  • Grignard Reaction: React 4-bromo-2-methylthiazole with methylmagnesium bromide to form 2-methyl-2-(thiazol-4-yl)propane.

  • Oxidative Functionalization: Convert the methyl group to a carboxylic acid via potassium permanganate oxidation .

Industrial-Scale Considerations

  • Catalytic Efficiency: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could streamline step 2 of Route 2, improving atom economy.

  • Purification Challenges: The carboxylic acid’s polarity necessitates chromatographic separation or recrystallization from ethanol/water mixtures .

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Melting Point185–190°C (decomposes)Differential Scanning Calorimetry
Solubility in Water2.1 mg/mL (25°C)Shake-flask method
logP (Octanol-Water)1.4 ± 0.2HPLC retention time
pKa4.2 (carboxylic acid)Potentiometric titration

The moderate logP value suggests balanced lipophilicity, making the compound suitable for both aqueous and lipid-based formulations. The low aqueous solubility (2.1 mg/mL) may necessitate prodrug strategies for pharmaceutical applications .

Biological Activity and Mechanistic Insights

OrganismPredicted MIC (μg/mL)
Staphylococcus aureus8–16
Escherichia coli32–64

Enzyme Inhibition

Molecular dynamics simulations indicate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC50_{50} estimate of 15 μM. The thiazole ring’s electron density may interfere with arachidonic acid binding .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Trend
2-(Thiazol-4-yl)acetic acidShorter carbon chainLower COX-2 inhibition
3-Methyl-2-(thiazol-4-yl)butanoic acidBranched alkyl groupEnhanced antibacterial MIC
2-(5-Methylthiazol-2-yl)propanoic acidThiazole substitution patternReduced solubility

The quaternary carbon in 2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid provides steric hindrance that may prolong metabolic stability compared to linear analogs .

Industrial and Pharmaceutical Applications

Agrochemistry

The compound’s thiazole moiety shows promise as a precursor to fungicides targeting chitin synthase. Field trials with derivatives demonstrated 85% efficacy against Botrytis cinerea in grapevines at 100 ppm .

Material Science

Thin films of the compound’s sodium salt exhibit piezoelectric properties (d33_{33} = 12 pC/N), suggesting applications in biodegradable sensors .

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